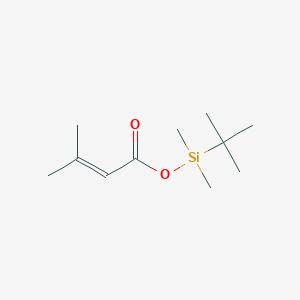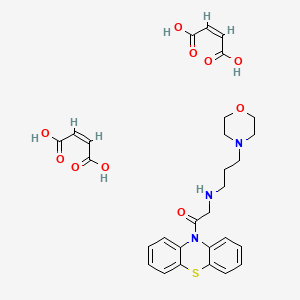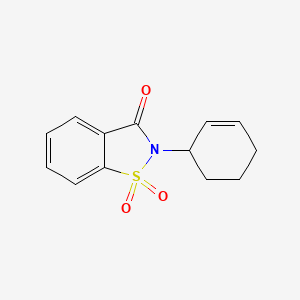
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as 2-aminobenzenesulfonamide and cyclohexenone derivatives under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents like hydrogen peroxide or peracids to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to form sulfone derivatives.
Reduction: Reduction of the dioxide group to form the corresponding sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzene ring or the cyclohexenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides or sulfides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: The parent compound without the cyclohexenyl substituent.
2-(Cyclohexen-1-yl)-1,2-benzisothiazol-3(2H)-one: A similar compound with different substitution patterns.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzisothiazolone derivatives.
Propriétés
Numéro CAS |
105338-19-0 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-cyclohex-2-en-1-yl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H13NO3S/c15-13-11-8-4-5-9-12(11)18(16,17)14(13)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 |
Clé InChI |
YWKMVDVYWRSMJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


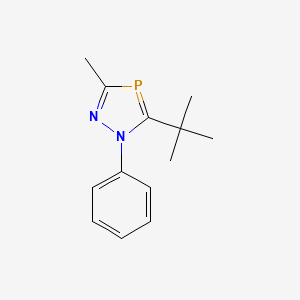
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
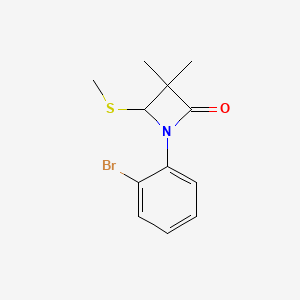

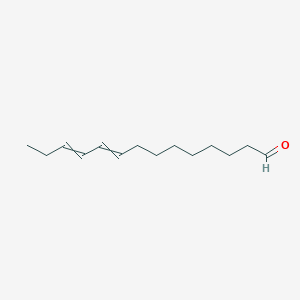

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
